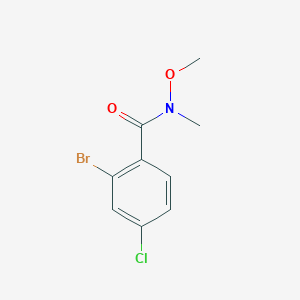

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

Description

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified under the Chemical Abstracts Service registry number 1255099-63-8. The compound follows International Union of Pure and Applied Chemistry nomenclature conventions, where the benzamide core structure is substituted with halogen atoms at specific positions on the aromatic ring. The molecular formula is definitively established as C₉H₉NO₂ClBr, with a precise molecular weight of 278.53026 daltons. This molecular composition reflects the presence of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, one chlorine atom, and one bromine atom.

The systematic naming convention designates the bromine substituent at the 2-position (ortho to the carbonyl group) and the chlorine substituent at the 4-position (para to the carbonyl group) of the benzene ring. The amide nitrogen bears both a methoxy group and a methyl group, characteristic of Weinreb amide functionality. This specific substitution pattern distinguishes the compound from its isomeric counterparts, such as 4-bromo-2-chloro-N-methoxy-N-methylbenzamide and 3-bromo-4-chloro-N-methoxy-N-methylbenzamide, which possess different halogen positioning on the aromatic ring.

Storage and handling protocols for this compound typically specify room temperature conditions, indicating reasonable thermal stability under standard laboratory conditions. The compound is manufactured and distributed by specialized chemical suppliers, reflecting its importance as a research intermediate in organic synthesis applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is fundamentally influenced by the planar benzene ring system and the tetrahedral geometry around the amide nitrogen atom. The presence of halogen substituents introduces significant steric and electronic effects that affect the overall molecular conformation. The bromine atom at the 2-position creates substantial steric hindrance due to its large atomic radius, potentially influencing the rotation around the carbon-nitrogen bond of the amide group.

Crystallographic analysis of related halogenated benzamide derivatives has revealed important structural features that can be extrapolated to this compound. The benzene ring maintains its characteristic planar geometry, with bond angles approximating 120 degrees around the aromatic carbon atoms. The amide group typically adopts a configuration where the carbonyl oxygen and the aromatic ring are positioned to minimize steric interactions with the ortho-bromine substituent.

The spatial arrangement of the N-methoxy and N-methyl groups on the amide nitrogen creates additional conformational complexity. Research on similar ortho-substituted Weinreb amides has demonstrated that these compounds can exist as rotamers around the carbon-nitrogen amide bond. The energy barrier for interconversion between these rotamers is influenced by the steric bulk of the ortho-substituent, with larger substituents like bromine creating higher barriers to rotation.

Bond lengths and angles in halogenated benzamides generally follow predictable patterns, with carbon-halogen bonds exhibiting lengths characteristic of their respective atomic radii. The carbon-bromine bond length typically measures approximately 1.90 Angstroms, while the carbon-chlorine bond length measures approximately 1.75 Angstroms. These bond lengths, combined with the van der Waals radii of the halogen atoms, contribute to the overall molecular volume and shape.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy of this compound reveals distinctive patterns characteristic of ortho-substituted Weinreb amides. Research on related compounds has demonstrated that ortho-substituted N-methoxy-N-methyl benzamides exhibit unique spectroscopic features that distinguish them from their meta and para isomers. The proton nuclear magnetic resonance spectrum typically displays broad signals for the N-methoxy and N-methyl protons at room temperature, reflecting the presence of rotamers and restricted rotation around the carbon-nitrogen amide bond.

Variable temperature nuclear magnetic resonance studies on analogous compounds have revealed that the broad signals observed at room temperature can be resolved into discrete peaks at elevated temperatures. At temperatures around 50-75 degrees Celsius, the N-methyl and O-methyl protons appear as sharp singlets, indicating rapid interconversion between rotamers on the nuclear magnetic resonance timescale. This temperature-dependent behavior is characteristic of ortho-substituted benzamides and provides valuable information about the conformational dynamics of the molecule.

The aromatic region of the proton nuclear magnetic resonance spectrum typically shows distinct patterns for the substituted benzene ring. The presence of both bromine and chlorine substituents creates a unique coupling pattern among the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of both halogens. The ortho-bromine substituent particularly affects the chemical shift of adjacent aromatic protons due to its anisotropic effect.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon typically appearing around 165-170 parts per million. The aromatic carbon atoms bearing halogen substituents show characteristic downfield shifts, with the bromine-bearing carbon typically appearing further downfield than the chlorine-bearing carbon due to the different electronegativities of these halogens.

Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule. The carbonyl stretch typically appears around 1640-1660 wavenumbers, with the exact frequency influenced by the electronic effects of the halogen substituents. The N-methoxy and N-methyl groups contribute characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region.

X-ray Diffraction Studies and Conformational Analysis

X-ray diffraction studies provide the most definitive information about the solid-state structure and conformational preferences of this compound. While specific crystallographic data for this exact compound may be limited, studies on related halogenated benzamide derivatives provide valuable insights into the expected structural features and conformational behavior.

Conformational analysis of ortho-substituted benzamides reveals that the steric interaction between the ortho-halogen substituent and the amide group significantly influences the preferred molecular conformation. The large bromine atom at the 2-position creates substantial steric hindrance that affects the planarity of the amide group relative to the benzene ring. This deviation from planarity has important implications for the compound's reactivity and biological activity.

The presence of both bromine and chlorine substituents creates an asymmetric electronic environment around the benzene ring, potentially leading to specific packing arrangements in the crystalline state. Halogen bonding interactions, particularly involving the bromine atom, may contribute to the crystal packing and influence the overall stability of the crystalline form.

Research on similar compounds has demonstrated that the N-methoxy-N-methyl amide group can adopt different conformations depending on the steric environment created by ring substituents. The rotational barrier around the carbon-nitrogen amide bond is particularly sensitive to ortho-substitution, with values typically ranging from 15-25 kilocalories per mole for ortho-halogenated derivatives.

Temperature-dependent studies have shown that the conformational equilibrium between different rotamers is temperature-sensitive, with higher temperatures favoring rapid interconversion between conformational states. This dynamic behavior has important implications for the compound's reactivity and its behavior in solution versus solid-state environments.

Comparative Analysis with Halogenated Benzamide Derivatives

Comparative structural analysis of this compound with related halogenated benzamide derivatives reveals important structure-activity relationships and provides insights into the effects of different substitution patterns. The compound can be compared with several closely related structures, including positional isomers and derivatives with different halogen combinations.

The 4-bromo-2-chloro-N-methoxy-N-methylbenzamide isomer, with Chemical Abstracts Service number 875306-64-2, provides a direct comparison for understanding the effects of halogen positioning. This isomer has the same molecular formula (C₉H₉BrClNO₂) and molecular weight (278.53) but differs in the positions of the bromine and chlorine substituents. The reversal of halogen positions significantly affects the electronic distribution around the benzene ring and the steric environment around the amide group.

The 3-bromo-4-chloro-N-methoxy-N-methylbenzamide isomer represents another important comparison point, with the bromine atom in the meta position relative to the carbonyl group. This positioning eliminates the direct steric interaction between the bromine and the amide group that is present in the 2-bromo isomer, potentially leading to different conformational preferences and reactivity patterns.

Comparison with mono-halogenated derivatives provides additional insight into the electronic effects of multiple halogen substitution. The 2-bromo-N-methoxy-N-methylbenzamide analog lacks the 4-chloro substituent, allowing for assessment of the individual contributions of each halogen to the overall molecular properties. Similarly, the 4-chloro-N-methoxy-N-methylbenzamide derivative, with Chemical Abstracts Service number 122334-37-6, provides a comparison point for understanding the specific effects of the ortho-bromine substitution.

The parent N-methoxy-N-methylbenzamide compound, with Chemical Abstracts Service number 6919-61-5, serves as the unsubstituted reference structure. This compound has a molecular weight of 165.19 daltons and exhibits different spectroscopic and conformational properties due to the absence of halogen substituents. The comparison highlights the significant impact that halogen substitution has on the overall molecular behavior.

Electronic effects of halogen substitution are particularly evident when comparing the different isomers. The electron-withdrawing nature of both bromine and chlorine affects the electron density of the aromatic ring and the carbonyl group, with ortho-substitution having a more pronounced effect than meta or para substitution due to both inductive and steric factors.

Spectroscopic differences between isomers are particularly notable in nuclear magnetic resonance studies. While all ortho-substituted derivatives show similar broadening effects for the N-methoxy and N-methyl signals, the specific chemical shifts and coupling patterns vary depending on the exact substitution pattern. These differences provide valuable fingerprints for structural identification and purity assessment.

Properties

IUPAC Name |

2-bromo-4-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVVBYKBHDBUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as n-methylbenzamide, have been found to inhibit phosphodiesterase .

Mode of Action

For instance, N-Methylbenzamide inhibits phosphodiesterase, an enzyme that breaks down cyclic nucleotides, thus increasing the levels of these signaling molecules in the cell .

Biochemical Pathways

If it acts similarly to n-methylbenzamide, it may affect the cyclic nucleotide signaling pathways . These pathways play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Result of Action

If it acts similarly to n-methylbenzamide, it may lead to an increase in the levels of cyclic nucleotides in the cell, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the compound is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.

Biological Activity

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C₉H₉BrClNO₂ and a molecular weight of approximately 278.53 g/mol. This compound features a benzamide structure with bromine and chlorine substitutions, which contribute to its unique biological properties. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The presence of both halogen atoms (bromine and chlorine) and functional groups (methoxy and methyl) enhances its hydrophobicity and reactivity compared to its analogs. This unique combination may influence its interaction with biological targets, potentially leading to diverse pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₉BrClNO₂ |

| Molecular Weight | 278.53 g/mol |

| Functional Groups | Methoxy, Methyl |

| Halogen Substituents | Bromine (2-position), Chlorine (4-position) |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although specific data on efficacy is limited.

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor in metabolic pathways. This interaction may alter enzyme activity, impacting cellular metabolism and signaling pathways.

- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapy .

The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Enzyme Binding : The compound may bind to specific active sites on enzymes, leading to inhibition or activation depending on the target. This binding can result in conformational changes that alter enzyme function.

- Gene Expression Modulation : It has been suggested that the compound can influence gene expression by interacting with transcription factors or directly with DNA/RNA, thereby affecting cellular processes such as proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity Study :

- Cytotoxicity Assay :

-

Enzyme Interaction Studies :

- Research focused on the interaction of this compound with specific metabolic enzymes revealed that it could serve as a competitive inhibitor, affecting substrate binding and overall metabolic flux.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₉BrClNO₂

- Molecular Weight : Approximately 278.53 g/mol

- IUPAC Name : 2-bromo-4-chloro-N-methoxy-N-methylbenzamide

The compound features a benzamide structure with bromine and chlorine substituents on the aromatic ring, alongside methoxy and methyl groups attached to the nitrogen atom of the amide. This unique arrangement contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating the development of new compounds with desirable properties.

Medicinal Chemistry

Research indicates that this compound has potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with biological targets, which may lead to the development of novel therapeutic agents.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance, it demonstrated an IC50 value indicating potent antibacterial properties against Gram-positive bacteria.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation by affecting specific signaling pathways related to tumor growth. In vitro assays revealed that it reduced cell viability in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Biological Studies

The compound is employed in biological studies to understand its interactions with biomolecules. Its ability to modulate enzyme activity or receptor signaling pathways makes it a candidate for further exploration in pharmacological research.

Antimicrobial Study

A study demonstrated that this compound effectively inhibited Gram-positive bacteria, showcasing its potential use as an antimicrobial agent. The mechanism behind this activity may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Cancer Research

In vitro assays showed that the compound reduced cell viability in various cancer cell lines, particularly affecting signaling pathways related to tumor growth and metastasis. The IC50 values observed indicate promising anticancer properties, warranting further investigation into its therapeutic potential.

Comparison with Similar Compounds

Structural and Substituent Variations

Halogenated Benzamides :

- 4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide (CAS: 1435806-08-8) differs by the addition of a 5-fluoro substituent, increasing its molecular weight to 296.52 g/mol .

- 4-Bromo-2-fluoro-N-methylbenzamide (CAS: 749927-69-3) lacks the chlorine and N-methoxy group, resulting in a simpler structure with reduced steric hindrance and lower molecular weight (242.06 g/mol ) .

Nitro-Substituted Benzamides :

- 4-Bromo-N-(2-nitrophenyl)benzamide and 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) feature nitro groups on the aniline ring. These electron-withdrawing groups increase polarity and may enhance binding to biological targets, as seen in their use for anticancer and anti-Alzheimer research . Crystallographic data for these compounds reveal two molecules per asymmetric unit (A and B) and bond-length variations influenced by nitro and methoxy substituents .

Trifluoropropoxy-Substituted Derivatives :

- The patent compound 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide incorporates a trifluoropropoxy group , which significantly impacts solubility and metabolic resistance due to fluorine’s lipophilicity. This derivative was synthesized in 90% yield via acylation reactions .

Benzamidines :

- 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine exhibits a conjugated N-C=N system with bond lengths (C–N: 1.3689 Å; C=N: 1.285 Å) influenced by methoxy and bromine substituents. The delocalization difference (0.0839 Å) is greater than in unsubstituted benzamidines (0.058 Å), highlighting electronic modulation by substituents .

Physicochemical Properties

Crystallographic and Electronic Comparisons

- Crystal Packing : The title compound’s halogenated aromatic system likely forms C–H∙∙∙X (X = Br, Cl) interactions, similar to 4-bromo-N-(2-nitrophenyl)benzamide , which exhibits weak N–H∙∙∙O and C–H∙∙∙π interactions .

- Electronic Effects : Methoxy and nitro groups in analogs like 4MNB reduce electron density on the benzene ring, enhancing electrophilic substitution reactivity compared to the target compound’s chloro and bromo substituents .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, and how do solvent/catalyst choices influence yield?

Methodological Answer: Synthesis typically involves coupling 2-bromo-4-chlorobenzoic acid derivatives with N-methoxy-N-methylamine (Weinreb amide precursor). Key considerations include:

- Catalyst Selection : Use coupling agents like trichloroisocyanuric acid (TCICA) for efficient amidation .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity but require rigorous drying to avoid hydrolysis .

- Hazard Analysis : Scale-dependent risk assessments are critical for handling halogenated intermediates (e.g., bromine/chlorine substituents) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can conflicting NMR/HRMS data be resolved?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT/HSQC to distinguish methoxy (δ 3.3–3.5 ppm) and methyl groups (δ 3.0–3.2 ppm) .

- HRMS : Use ESI+ for accurate mass determination (e.g., m/z 312.2 [M+H]+) .

- Contradiction Resolution : Cross-validate with X-ray crystallography to confirm stereoelectronic effects on chemical shifts .

Q. What purification strategies are effective for isolating this compound, particularly when dealing with halogenated byproducts?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate halogenated impurities .

- Recrystallization : Ethanol/water mixtures optimize crystal purity, leveraging halogen’s electron-withdrawing effects .

Advanced Research Questions

Q. How do electronic effects of bromine/chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Hammett Analysis : Bromine (σ_p = 0.23) and chlorine (σ_p = 0.23) act as moderate electron-withdrawing groups, directing electrophilic substitution to the para position .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution at the amide carbonyl, affecting nucleophilic attack .

Q. How can crystallographic data (e.g., bond lengths/angles) resolve discrepancies between experimental and computational structural models?

Methodological Answer:

Q. What strategies are employed to evaluate this compound’s potential as a pharmacophore in kinase inhibition studies?

Methodological Answer:

Q. How can spectrofluorometric methods quantify fluorescence properties, and what solvent effects are critical?

Methodological Answer:

- Solvent Polarity : Use DMSO or DMF to enhance fluorescence intensity via reduced quenching .

- λ_ex/λ_em Optimization : Adjust excitation (280–320 nm) and emission (350–400 nm) wavelengths based on substituent conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.